![molecular formula C11H21NO3 B2628207 tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1932393-39-9](/img/structure/B2628207.png)

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

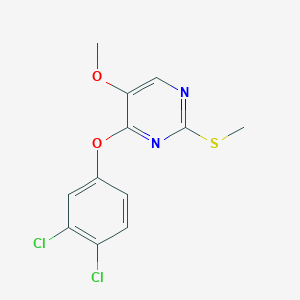

“tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 . The compound is also known by its IUPAC Name: tert-butyl (1R,2R)-2- (hydroxymethyl)cyclopentylcarbamate .

Molecular Structure Analysis

The molecular formula of “tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate” is C11H21NO3 . The InChI Code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 .Scientific Research Applications

- tert-Butyl carbamate plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis to shield amine functionalities. By employing tert-butyl carbamate, researchers can selectively protect primary amines, allowing for subsequent transformations while maintaining the desired functionality.

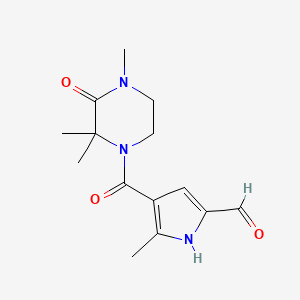

- Researchers have utilized tert-butyl carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential structural motifs found in natural products, pharmaceuticals, and materials. tert-Butyl carbamate serves as a versatile building block for constructing these valuable compounds.

- The unique reactivity pattern elicited by the crowded tert-butyl group is noteworthy. It finds applications in various contexts:

- Chemical Transformations : tert-Butyl groups participate in diverse chemical reactions due to their steric hindrance. Researchers exploit this property for selective functionalization and regiocontrol in complex molecules .

- Biological Implications : In biological systems, the tert-butyl group influences molecular interactions, enzyme binding, and metabolic pathways. Understanding its behavior sheds light on drug design and bioactivity .

- Tertiary butyl esters have broad applications in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group directly into various organic compounds using flow microreactor systems . This sustainable approach streamlines ester synthesis.

- It’s worth noting that tert-butyl carbamate was originally part of the Alfa Aesar product portfolio and is now under the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tetrasubstituted Pyrrole Synthesis

Crowded tert-Butyl Group Reactivity

Flow Microreactor Systems for Tertiary Butyl Ester Synthesis

Legacy Brand Transition

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCUAQXGKDRBOU-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)

![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)

![N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628141.png)

![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)